REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:11][C:12]2[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:19])=[N:4][CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1>C(O)(=O)C.O.[Fe]>[NH2:8][C:6]1[CH:7]=[C:2]([Cl:1])[C:3]([O:11][C:12]2[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:19])=[N:4][CH:5]=1
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Name
|
|
Quantity
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6.39 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=NC=C(C1)[N+](=O)[O-])OC1=C(C=CC=C1Cl)Cl
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Type
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CUSTOM
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Details
|
The mixture was stirred for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
the mixture was filtered through a glass
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Type
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FILTRATION
|
Details
|
filter frit under suction
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Type
|
WASH
|
Details
|
the filter cake was carefully washed with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with water until neutral,
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C(=NC1)OC1=C(C=CC=C1Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |